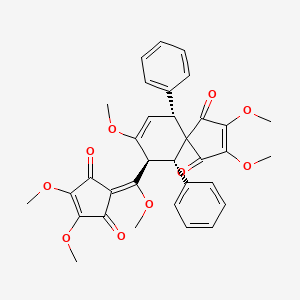![molecular formula C19H18N2OS B12385791 1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UC-764864 is a selective inhibitor of the ubiquitin-conjugating enzyme UBE2N. This compound is known for its ability to block the transfer of thioester from E1 to UBE2N, thereby inhibiting innate immune signaling and inducing cytotoxic effects in myelodysplastic syndromes and acute myeloid leukemia cell lines . UC-764864 is primarily used in research to study leukemia and other related conditions.
Preparation Methods
The synthesis of UC-764864 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization to ensure high purity and yield .
Chemical Reactions Analysis
UC-764864 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound, which can alter its activity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Ubiquitination Inhibition: UC-764864 specifically inhibits the ubiquitination of substrates involved in innate immune and inflammatory signaling pathways
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and purity. The major products formed from these reactions are typically derivatives of UC-764864 with modified functional groups.
Scientific Research Applications
UC-764864 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of ubiquitin-conjugating enzymes and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involved in immune responses and inflammation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ubiquitin-conjugating enzymes
Mechanism of Action
UC-764864 exerts its effects by selectively inhibiting the enzyme UBE2N. This inhibition blocks the transfer of ubiquitin from E1 to UBE2N, thereby preventing the ubiquitination of substrates involved in innate immune and inflammatory signaling pathways. The compound induces cytotoxic effects in leukemic cells by disrupting oncogenic immune signaling, leading to cell death while sparing normal hematopoietic stem and progenitor cells .
Comparison with Similar Compounds
UC-764864 is unique in its selective inhibition of UBE2N. Similar compounds include:
UC-764865: Another inhibitor of UBE2N with similar properties and effects.
Smurf1-IN-1: A selective inhibitor of E3 ubiquitin protein ligase 1, used in different therapeutic contexts.
Cbl-b-IN-6: An inhibitor of casitas B-lineage lymphoma-b and c-Cbl, with applications in immune signaling.
UC-764864 stands out due to its specific targeting of UBE2N and its potential therapeutic applications in treating myelodysplastic syndromes and acute myeloid leukemia .
Properties
Molecular Formula |
C19H18N2OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]prop-2-en-1-one |
InChI |
InChI=1S/C19H18N2OS/c1-3-14-5-7-15(8-6-14)18(22)10-11-23-19-20-16-9-4-13(2)12-17(16)21-19/h4-12H,3H2,1-2H3,(H,20,21)/b11-10+ |
InChI Key |
OEFOUCPCKSVCJM-ZHACJKMWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/SC2=NC3=C(N2)C=C(C=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CSC2=NC3=C(N2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


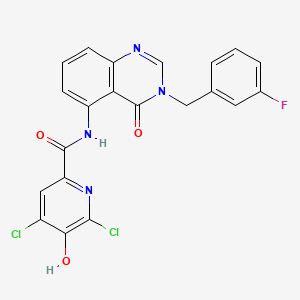
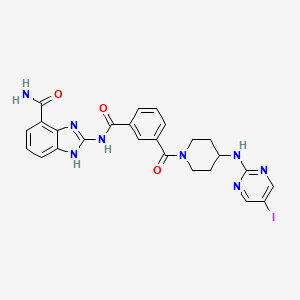
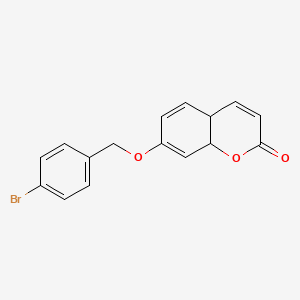
![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)
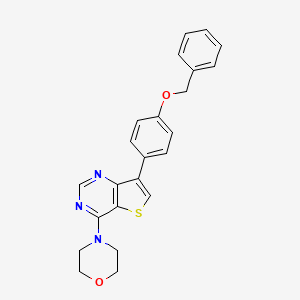
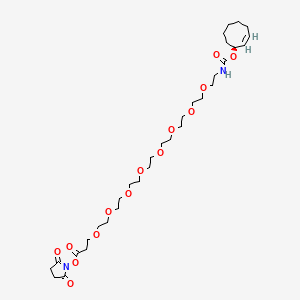
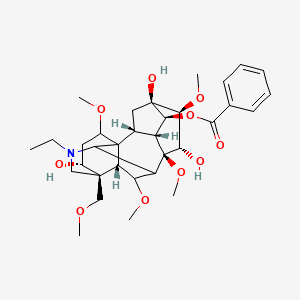
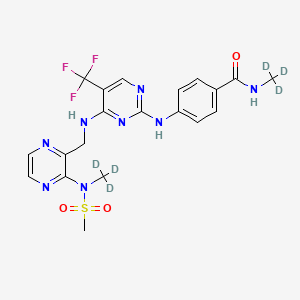
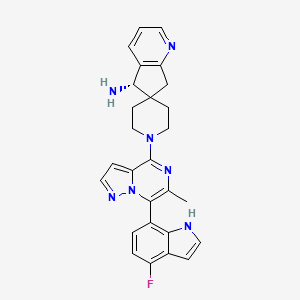
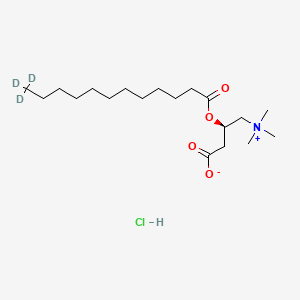
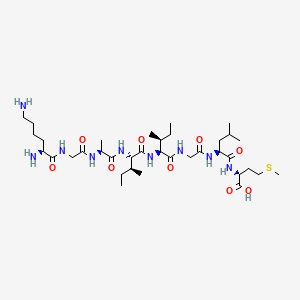
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

